molecular formula C27H38O5 B12326891 [(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater

[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater

Cat. No.: B12326891
M. Wt: 442.6 g/mol
InChI Key: KZCGXVQSDRGSNX-NCOQBOMYSA-N
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Description

[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater involves several steps, including the formation of the octahydroindenyl core and the attachment of the benzoate group. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C27H38O5

Molecular Weight

442.6 g/mol

IUPAC Name

[(4S,7aR)-1-[(2S,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

InChI

InChI=1S/C27H38O5/c1-19(23(28)15-17-26(2,3)31-18-30-5)21-13-14-22-24(12-9-16-27(21,22)4)32-25(29)20-10-7-6-8-11-20/h6-8,10-11,19,21-24,28H,9,12-14,16,18H2,1-5H3/t19-,21?,22?,23-,24-,27+/m0/s1

InChI Key

KZCGXVQSDRGSNX-NCOQBOMYSA-N

Isomeric SMILES

C[C@@H](C1CCC2[C@@]1(CCC[C@@H]2OC(=O)C3=CC=CC=C3)C)[C@H](C#CC(C)(C)OCOC)O

Canonical SMILES

CC(C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C)C(C#CC(C)(C)OCOC)O

Origin of Product

United States

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